molecular formula C19H15NO3S B2550611 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide CAS No. 2097898-69-4

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B2550611
CAS No.: 2097898-69-4
M. Wt: 337.39
InChI Key: MATVLJQMMGEJAQ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H15NO3S and its molecular weight is 337.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Benzofuran derivatives, including those with furan and thiophene substituents, are subjects of ongoing research due to their interesting chemical properties and potential applications. Studies have explored the synthesis and reactivity of these compounds, demonstrating their versatility in organic synthesis. For example, Aleksandrov and El’chaninov (2017) investigated the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017). This highlights the compound's utility in creating variously substituted benzothiazoles.

Photophysical Properties and Applications

Compounds with benzofuran cores have been examined for their photophysical properties, which are relevant in materials science and photovoltaics. Zhang et al. (2017) described the photoinduced direct oxidative annulation of related furan and thiophene derivatives, leading to polyheterocyclic compounds with potential application in organic electronics (Zhang et al., 2017).

Biological Activity

The exploration of biological activities of benzofuran derivatives has been a significant area of research. For instance, compounds structurally related to your query have been studied for their antimicrobial properties, demonstrating effectiveness against various bacterial strains. Popiołek, Biernasiuk, and Malm (2016) synthesized furan/thiophene-1,3-benzothiazin-4-one hybrids, showing good activity against Staphylococcus spp., Bacillus spp., and Candida spp. (Popiołek, Biernasiuk, & Malm, 2016).

Polymer Science

In materials science, the incorporation of furan and thiophene units into polymers has been investigated to enhance their electronic and optical properties. Baldwin et al. (2008) reported on novel hybrid polymers with thiophenylanilino and furanylanilino backbones, demonstrating potential applications in optoelectronic devices (Baldwin et al., 2008).

Safety and Hazards

The safety and hazards of these compounds can vary depending on their specific structures and applications. It’s important to refer to the appropriate safety data sheets for specific information .

Future Directions

The future directions in the research of these compounds could involve the development of new drugs and materials. Their wide range of biological activities and potential applications make them interesting targets for further study .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c21-19(17-11-13-5-1-2-6-15(13)23-17)20-12-14(16-7-3-9-22-16)18-8-4-10-24-18/h1-11,14H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATVLJQMMGEJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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